![molecular formula C7H6F3IN2 B14844693 [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)
[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine or trifluoromethyl groups may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups, resulting in simpler pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives with the removal of iodine or trifluoromethyl groups.
Substitution: Substituted pyridine derivatives with various functional groups replacing the iodine or trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It is used in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mécanisme D'action
The mechanism of action of [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of iodine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparaison Avec Des Composés Similaires
- [6-Iodo-2-(trifluoromethyl)pyridin-4-yl]amine
- [4-Iodo-2-(trifluoromethyl)pyridin-6-yl]amine
- [2-Iodo-4-(trifluoromethyl)pyridin-6-yl]amine
Uniqueness: The unique combination of iodine and trifluoromethyl groups on the pyridine ring of [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine imparts distinct chemical properties such as high electronegativity and steric hindrance, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H6F3IN2 |
|---|---|
Poids moléculaire |
302.04 g/mol |
Nom IUPAC |
[6-iodo-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)4-1-5(3-12)13-6(11)2-4/h1-2H,3,12H2 |
Clé InChI |
HZKHZZDXVVTRNI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


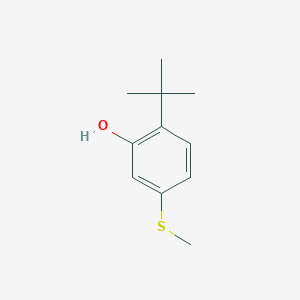
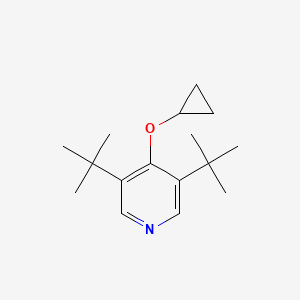
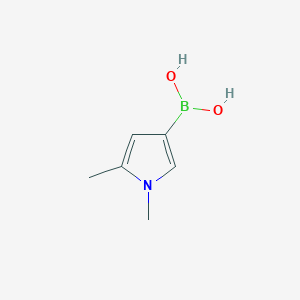
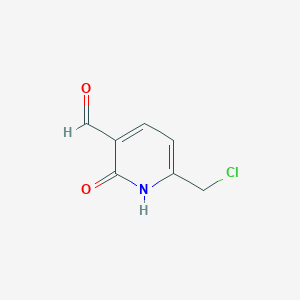
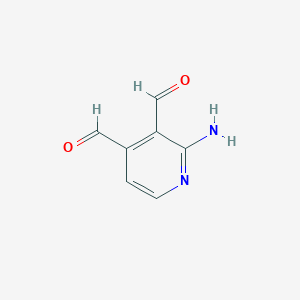
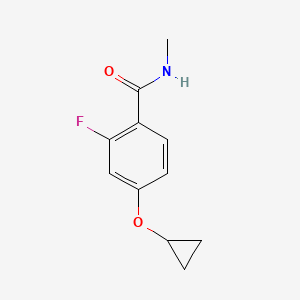
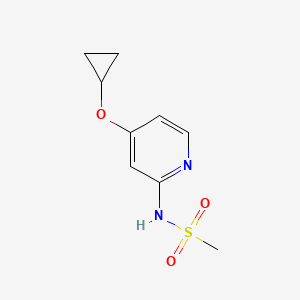
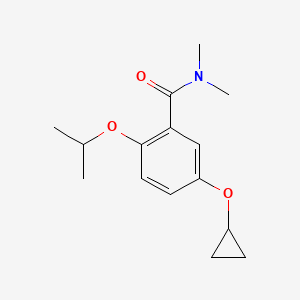

![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
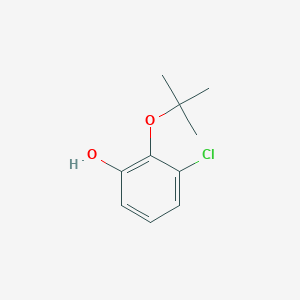

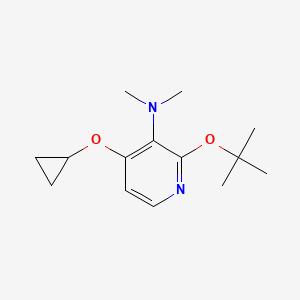
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
